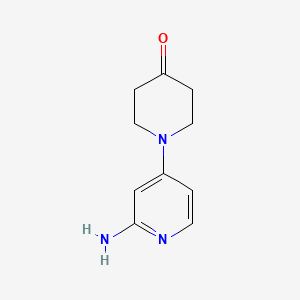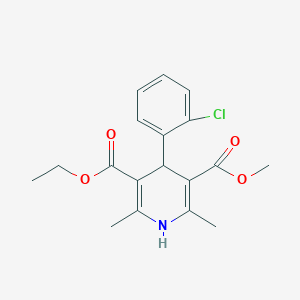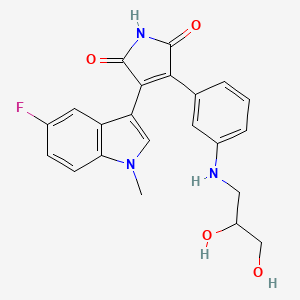
5-Androsten-3beta,11beta,17beta-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Androsten-3beta,11beta,17beta-triol is a naturally occurring steroid hormone. It is a metabolite of dehydroepiandrosterone (DHEA) and is involved in various physiological processes. This compound is known for its weak androgenic and estrogenic activities, making it a subject of interest in endocrinology and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Androsten-3beta,11beta,17beta-triol typically involves the hydroxylation of androstenedione or testosterone. One common method is the microbial transformation of these precursors using specific strains of bacteria or fungi that possess the necessary hydroxylase enzymes. The reaction conditions usually include an aqueous medium, controlled temperature, and pH to optimize the enzyme activity.
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, leveraging genetically engineered microorganisms to enhance yield and purity. The process involves fermentation, followed by extraction and purification steps to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Androsten-3beta,11beta,17beta-triol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents like N-bromosuccinimide.
Major Products
Oxidation: Androstenedione, 11-keto derivatives.
Reduction: Dihydroandrostenediol.
Substitution: Halogenated steroids.
Wissenschaftliche Forschungsanwendungen
5-Androsten-3beta,11beta,17beta-triol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its role in modulating enzyme activities and hormone receptors.
Medicine: Investigated for its potential therapeutic effects in conditions like adrenal insufficiency and hormone replacement therapy.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical research tool.
Wirkmechanismus
The mechanism of action of 5-Androsten-3beta,11beta,17beta-triol involves its interaction with androgen and estrogen receptors. It binds to these receptors, modulating their activity and influencing the expression of target genes. This compound also affects various signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androstenediol (5-androstenediol): Another metabolite of DHEA with similar weak androgenic and estrogenic activities.
Androstenedione: A precursor in the biosynthesis of testosterone and estrone.
Dehydroepiandrosterone (DHEA): A major adrenal steroid involved in the production of androgens and estrogens.
Uniqueness
5-Androsten-3beta,11beta,17beta-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other similar compounds. Its ability to modulate both androgen and estrogen receptors makes it a versatile molecule in endocrine research.
Eigenschaften
CAS-Nummer |
3924-22-9 |
|---|---|
Molekularformel |
C19H30O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13-,14-,15-,16-,17+,18-,19-/m0/s1 |
InChI-Schlüssel |
ZHAABJRKOCQPKV-MFXFBURESA-N |
SMILES |
CC12CCC(CC1=CCC3C2C(CC4(C3CCC4O)C)O)O |
Isomerische SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O)O |
Kanonische SMILES |
CC12CCC(CC1=CCC3C2C(CC4(C3CCC4O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


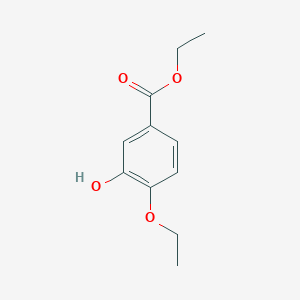

![[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B3327791.png)

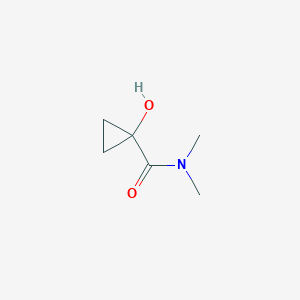

![2,5-Dichlorothieno[3,2-b]thiophene](/img/structure/B3327839.png)

